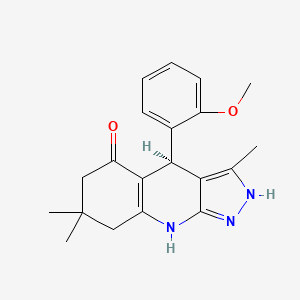
Pyrazolodihydropyridine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolodihydropyridine derivative 1 is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring and a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolodihydropyridine derivative 1 typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione under acidic conditions to form the desired pyrazolodihydropyridine derivative . The reaction is usually carried out in glacial acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: Pyrazolodihydropyridine derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Pyrazolopyridine derivatives with various oxidation states.
Reduction: Dihydropyridine derivatives with reduced nitrogen atoms.
Substitution: Substituted pyrazolodihydropyridine derivatives with different functional groups.
Scientific Research Applications
Pyrazolodihydropyridine derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of pyrazolodihydropyridine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin . This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. Additionally, the compound’s ability to interact with various enzymes and receptors makes it a versatile candidate for drug development.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents on the rings.
Pyrazolo[1,5-a]pyrimidines: These derivatives have a fused pyrazole and pyrimidine ring system, offering different chemical and biological properties.
Pyrrolopyrazines: These compounds contain a fused pyrrole and pyrazine ring, exhibiting diverse biological activities.
Uniqueness: Pyrazolodihydropyridine derivative 1 stands out due to its unique combination of a pyrazole and dihydropyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable target for further research and development.
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(4R)-4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-7-5-6-8-15(12)25-4)18-13(21-19(16)23-22-11)9-20(2,3)10-14(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23)/t17-/m0/s1 |
InChI Key |
KYFJPYWXCUCRPE-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonic acid](/img/structure/B10835794.png)


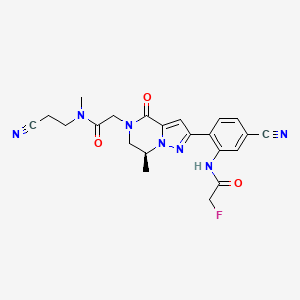
![Pyrazolo[1,5-a]pyrimidine derivative 13](/img/structure/B10835811.png)
![(R)-N-cyclopropyl-5-(2-(5-fluoro-2-(2-morpholinoethoxy)phenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10835817.png)
![N-cyclopropyl-5-((2R)-2-(3-(2,3-dihydroxypropoxy)-5-fluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10835821.png)
![Pyrazolo[1,5-a]pyrimidine derivative 7](/img/structure/B10835836.png)
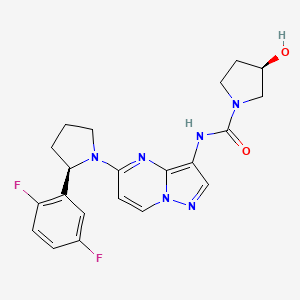
![Pyrazolo[1,5-a]pyrimidine derivative 29](/img/structure/B10835852.png)
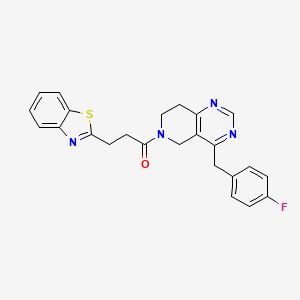
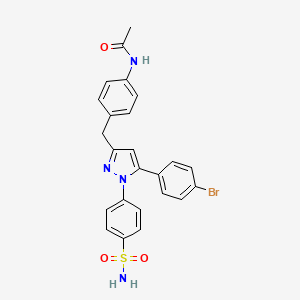
![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
